molecular formula C23H32O4S B1498803 6beta-Hydroxy-7alpha-thiomethylspirolactone CAS No. 42219-60-3

6beta-Hydroxy-7alpha-thiomethylspirolactone

Cat. No. B1498803
CAS RN: 42219-60-3
M. Wt: 404.6 g/mol
InChI Key: NWLBSWATTSRBOV-DFSNYPBXSA-N
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Description

6β-Hydroxy-7α-thiomethylspironolactone is a metabolite of Spironolactone . It has a molecular weight of 404.56 and a molecular formula of C23H32O4S .


Molecular Structure Analysis

6β-Hydroxy-7α-thiomethylspironolactone contains a total of 64 bonds, including 32 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 five-membered rings, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .

Scientific Research Applications

Stereoselective Synthesis and Metabolism

The stereoselective synthesis of 6β-Hydroxy-7α-thiomethylspirolactone and its related compounds has been a topic of interest due to their significance in understanding the metabolism and action mechanisms of spironolactone, a widely used diuretic and antihypertensive agent. For instance, Guo Li and Yan Zhang (2007) explored the stereoselective synthesis of major metabolites of spironolactone, emphasizing the role of different reduction reagents in achieving high stereoselectivity for both 3α- and 3β-hydroxyl isomers, which are crucial for understanding the drug's metabolism and enhancing its therapeutic efficacy (Guo Li & Yan Zhang, 2007).

Enzyme Inhibition for Cancer and Metabolic Disorders

Research on 6β-Hydroxy-7α-thiomethylspirolactone also extends to its potential as an enzyme inhibitor, particularly in the context of cancer and metabolic diseases. P. Bydal, S. Auger, and D. Poirier (2004) investigated estradiol derivatives bearing a lactone on the D-ring, including structures related to 6β-Hydroxy-7α-thiomethylspirolactone, for their ability to inhibit type 2 17β-hydroxysteroid dehydrogenase (17β-HSD). This enzyme is involved in the biosynthesis of active steroids, and its inhibition is considered an attractive approach for treating hormone-dependent cancers. The study highlighted the significance of the 17β-orientation of the oxygen atom in inhibiting the enzyme, demonstrating the compound's potential in targeting metabolic pathways associated with cancer (P. Bydal, S. Auger, & D. Poirier, 2004).

Potential Therapeutic Uses

The exploration of 6β-Hydroxy-7α-thiomethylspirolactone extends to its potential therapeutic applications beyond its primary role as a spironolactone metabolite. For instance, studies on spironolactone's effects on glucose and lipid metabolism in models of diet-induced diabetes and nonalcoholic fatty liver disease suggest that metabolites like 6β-Hydroxy-7α-thiomethylspirolactone could play a role in ameliorating metabolic disorders through modulation of mineralocorticoid receptors, highlighting a possible area for further research (T. Wada et al., 2010).

Biochemical Analysis

Biochemical Properties

6beta-Hydroxy-7alpha-thiomethylspirolactone plays a crucial role in biochemical reactions by acting as an antagonist to the mineralocorticoid receptor. This receptor is involved in the regulation of electrolyte and water balance in the body. By inhibiting the mineralocorticoid receptor, this compound helps to reduce sodium reabsorption and increase potassium excretion, which can be beneficial in conditions like hypertension and heart failure .

The compound interacts with various enzymes and proteins, including the mineralocorticoid receptor itself. The nature of these interactions involves competitive inhibition, where this compound binds to the receptor, preventing the binding of aldosterone, a hormone that promotes sodium retention .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In renal cells, it reduces sodium reabsorption and increases potassium excretion, thereby influencing electrolyte balance. This compound also affects cell signaling pathways by inhibiting the mineralocorticoid receptor, which can lead to changes in gene expression and cellular metabolism .

In cardiac cells, this compound has been shown to reduce fibrosis and improve cardiac function. This is achieved through its anti-inflammatory and antifibrotic effects, which are mediated by the inhibition of the mineralocorticoid receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone. This competitive inhibition leads to a decrease in the transcription of aldosterone-responsive genes, which are involved in sodium reabsorption and potassium excretion .

Additionally, this compound can inhibit the activity of certain enzymes involved in the synthesis of aldosterone, further reducing its levels and effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the mineralocorticoid receptor and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the mineralocorticoid receptor without causing significant adverse effects. At higher doses, toxic effects such as hyperkalemia (elevated potassium levels) and renal dysfunction have been observed . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The compound can also interact with cofactors like NADPH, which are involved in its reduction and oxidation reactions . These metabolic processes can influence the levels of this compound and its metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with specific transporters on cell membranes, allowing it to enter and accumulate in target cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the mineralocorticoid receptor. The compound can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments.

properties

IUPAC Name

(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3/t14-,15-,18+,19-,20-,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLBSWATTSRBOV-DFSNYPBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42219-60-3
Record name 6-Hydroxy-7-thiomethylspirolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042219603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXY-7.ALPHA.-THIOMETHYLSPIROLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A93WO4Z3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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